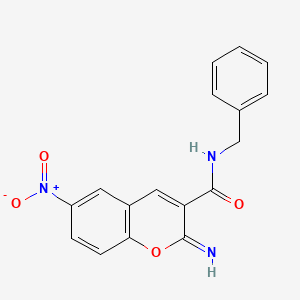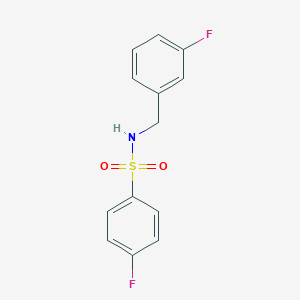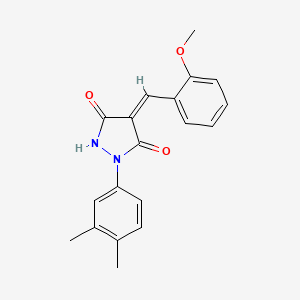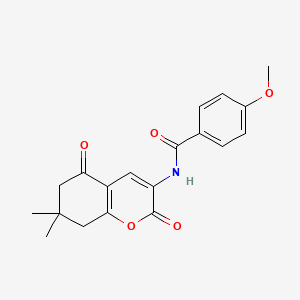![molecular formula C42H28N6O5 B11112248 5-(4-nitrophenyl)-4-(4-{4-[4-(4-nitrophenyl)-2-phenyl-1H-imidazol-5-yl]phenoxy}phenyl)-2-phenyl-1H-imidazole](/img/structure/B11112248.png)
5-(4-nitrophenyl)-4-(4-{4-[4-(4-nitrophenyl)-2-phenyl-1H-imidazol-5-yl]phenoxy}phenyl)-2-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-5-YL]PHENYL {4-[5-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]PHENYL} ETHER is a complex organic compound characterized by its unique structure, which includes nitrophenyl and phenyl groups attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-5-YL]PHENYL {4-[5-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]PHENYL} ETHER typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of nitrophenyl and phenyl groups. Common reagents used in these reactions include nitrobenzene, phenylboronic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-5-YL]PHENYL {4-[5-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]PHENYL} ETHER undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
4-[4-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-5-YL]PHENYL {4-[5-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]PHENYL} ETHER has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-5-YL]PHENYL {4-[5-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]PHENYL} ETHER involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can participate in redox reactions, while the imidazole ring can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Luteolin: A natural flavonoid with various pharmacological effects, including antidepressant properties.
Uniqueness
4-[4-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-5-YL]PHENYL {4-[5-(4-NITROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]PHENYL} ETHER is unique due to its combination of nitrophenyl and phenyl groups attached to an imidazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C42H28N6O5 |
|---|---|
Molecular Weight |
696.7 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-4-[4-[4-[4-(4-nitrophenyl)-2-phenyl-1H-imidazol-5-yl]phenoxy]phenyl]-2-phenyl-1H-imidazole |
InChI |
InChI=1S/C42H28N6O5/c49-47(50)33-19-11-27(12-20-33)37-39(45-41(43-37)31-7-3-1-4-8-31)29-15-23-35(24-16-29)53-36-25-17-30(18-26-36)40-38(28-13-21-34(22-14-28)48(51)52)44-42(46-40)32-9-5-2-6-10-32/h1-26H,(H,43,45)(H,44,46) |
InChI Key |
GRFXFTDLIUPUHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC5=CC=C(C=C5)C6=C(N=C(N6)C7=CC=CC=C7)C8=CC=C(C=C8)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-3-{[(3-chloro-2-methylphenyl)amino]methyl}-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11112168.png)
![N-({N'-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide](/img/structure/B11112176.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B11112178.png)
![1-benzyl-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide](/img/structure/B11112184.png)

![4-nitro-2-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B11112204.png)
![N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)propanamide](/img/structure/B11112210.png)
![3-{3-[(imino{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}methyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B11112215.png)


![N-(4-methoxyphenyl)-6-{(2Z)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11112228.png)
![N-(5-Chloro-2-methoxyphenyl)-3,4-dimethoxy-N-({N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11112240.png)
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B11112247.png)

